Physicochemical Properties of 5-(4-bromo-3-fluorophenyl)oxazole: A Technical Guide for Drug Discovery and Synthetic Applications
Physicochemical Properties of 5-(4-bromo-3-fluorophenyl)oxazole: A Technical Guide for Drug Discovery and Synthetic Applications
Executive Summary
The compound 5-(4-bromo-3-fluorophenyl)oxazole (CAS: 2111410-80-9) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. As a Senior Application Scientist, I approach the characterization of such intermediates not merely as a collection of data points, but as a predictive framework. Understanding the physicochemical properties of this molecule—specifically its lipophilicity, aqueous solubility, and electronic distribution—is critical for optimizing downstream synthetic workflows (such as palladium-catalyzed cross-coupling) and predicting its behavior in biological systems[1].
This whitepaper provides an in-depth analysis of the compound's structural descriptors, followed by field-proven, self-validating experimental protocols for determining its core physicochemical properties.
Molecular Architecture and Mechanistic Profiling
The physicochemical behavior of 5-(4-bromo-3-fluorophenyl)oxazole is dictated by the interplay between its two primary structural motifs:
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The Oxazole Core: This five-membered heteroaromatic ring contains both nitrogen and oxygen. While the nitrogen atom possesses a lone pair, it resides in an
orbital orthogonal to the -system, making it a weak hydrogen bond acceptor. Consequently, the oxazole ring is an extremely weak base (conjugate acid ). At a physiological pH of 7.4, the molecule remains entirely un-ionized, which profoundly impacts its solubility and membrane permeability[1]. -
The 4-Bromo-3-fluorophenyl Motif: The addition of heavy halogens significantly increases the molecule's lipophilicity (LogP) and crystalline lattice energy. Mechanistically, the fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This polarizes the adjacent C-Br bond, lowering the activation energy required for oxidative addition by palladium catalysts during cross-coupling reactions. Furthermore, the fluorine atom provides steric shielding, blocking potential cytochrome P450-mediated metabolic oxidation sites[1].
Caption: Logical relationship between structure, physicochemical properties, and applications.
Core Physicochemical Properties
The quantitative data summarized below reflects the inherent lipophilic and neutral nature of the compound. Because it lacks hydrogen bond donors and possesses a low Topological Polar Surface Area (TPSA), it exhibits high passive membrane permeability but poor aqueous solubility.
| Property | Value | Causality / Scientific Significance |
| CAS Number | 2111410-80-9 | Unique chemical identifier. |
| Molecular Formula | C₉H₅BrFNO | Determines exact mass (242.04 g/mol ). |
| Physical State | Solid | High lattice energy limits dissolution rate in aqueous media. |
| Estimated LogP | ~3.2 | Driven by halogenation; indicates high lipophilicity and organic partitioning. |
| TPSA | 26.02 Ų | Driven solely by oxazole O and N; predicts excellent membrane permeability. |
| H-Bond Donors | 0 | Lacks NH/OH groups; severely limits aqueous solvation capacity. |
| H-Bond Acceptors | 2 | Weak interaction with aqueous media via oxazole nitrogen and oxygen. |
Experimental Methodologies for Physicochemical Profiling
To ensure scientific integrity, the determination of physicochemical properties must rely on self-validating experimental designs. The following protocols are adapted from authoritative OECD guidelines and optimized for highly lipophilic, neutral halogenated heterocycles[2][3].
Thermodynamic Aqueous Solubility Profiling (Adapted from OECD 105)
Kinetic solubility assays often overestimate solubility due to the formation of supersaturated states. For a highly crystalline solid like 5-(4-bromo-3-fluorophenyl)oxazole, thermodynamic solubility is the only reliable metric[2].
Step-by-Step Protocol:
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Solid Dispensing: Add an excess of the solid compound (e.g., 2 mg) into a glass vial containing 1 mL of pH 7.4 phosphate-buffered saline (PBS). Causality: Glass is used because lipophilic compounds can adsorb to the walls of plastic microcentrifuge tubes, artificially lowering the measured aqueous concentration.
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Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.
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Phase Separation (Critical Step): Isolate the supernatant via ultracentrifugation (20,000 × g for 30 minutes). Causality: Do not use syringe filtration (e.g., PTFE or Nylon). Compounds with a LogP > 3 will non-specifically bind to the filter membrane, resulting in false-negative solubility values.
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Quantification: Analyze the supernatant using HPLC-UV/MS against a standard curve prepared in an organic solvent (e.g., DMSO/Acetonitrile).
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System Validation: Analyze the residual solid via X-ray Powder Diffraction (XRPD) to ensure the compound did not undergo a polymorphic shift or form a hydrate during the 48-hour incubation.
Caption: Step-by-step experimental workflow for thermodynamic solubility profiling.
Lipophilicity (LogP) Determination (Adapted from OECD 107)
The Shake-Flask method remains the gold standard for determining the partition coefficient of neutral molecules[3].
Step-by-Step Protocol:
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Solvent Pre-saturation: Stir equal volumes of n-octanol and high-purity water together for 24 hours prior to the experiment. Causality: Water and octanol are slightly miscible. If un-saturated solvents are used, they will dissolve into one another during the assay, altering the phase volumes and skewing the final partition ratio.
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Sample Preparation: Dissolve a known mass of 5-(4-bromo-3-fluorophenyl)oxazole in the pre-saturated octanol phase.
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Equilibration: Combine the spiked octanol with pre-saturated water in a glass vial (test at three different volume ratios: 1:1, 1:2, and 2:1). Shake mechanically at 25°C for 1 hour.
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Separation: Centrifuge the biphasic mixture to break any micro-emulsions.
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Quantification & Validation: Quantify the concentration in both phases via HPLC. Self-Validating Check: Calculate the mass balance. The total mass of the compound detected in the octanol and water phases must equal the initial mass added. A discrepancy indicates precipitation, volatilization, or adsorption to the glass.
Synthetic Utility and Drug Design Applications
Understanding these physicochemical parameters directly informs how 5-(4-bromo-3-fluorophenyl)oxazole is utilized in the lab. Because of its high lipophilicity and lack of ionizable protons, it requires organic solvents (e.g., DMF, Toluene, or 1,4-Dioxane) for synthetic transformations.
In drug discovery, the oxazole ring frequently serves as a bioisostere for amides or esters, improving the metabolic stability of the final drug candidate while maintaining a rigid vector for substituent projection[1]. The presence of the bromine atom makes this compound an ideal electrophile for Suzuki-Miyaura or Stille cross-coupling reactions, allowing researchers to rapidly append diverse aryl or heteroaryl groups to the 4-position of the phenyl ring, thereby exploring novel chemical space.
References
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OECD. "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link][2]
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OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link][3]
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Di, Li & Kerns, Edward H. "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization, 2nd Edition". Elsevier Academic Press. URL:[Link][1]
